(S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 166410-05-5
VCID: VC20898111
InChI: InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h10H,7-8H2,1-6H3/t10-/m0/s1
SMILES: CC(C)(C)OC(=O)C1CC(=O)CN1C(=O)OC(C)(C)C
Molecular Formula: C14H23NO5
Molecular Weight: 285.34 g/mol

(S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate

CAS No.: 166410-05-5

Cat. No.: VC20898111

Molecular Formula: C14H23NO5

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate - 166410-05-5

Specification

CAS No. 166410-05-5
Molecular Formula C14H23NO5
Molecular Weight 285.34 g/mol
IUPAC Name ditert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h10H,7-8H2,1-6H3/t10-/m0/s1
Standard InChI Key MPNWQUWKRDADHK-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C
SMILES CC(C)(C)OC(=O)C1CC(=O)CN1C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)C1CC(=O)CN1C(=O)OC(C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator